N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-8-6-15(7-9-16)12-25-19-13-26-18(10-17(19)23)20(24)22-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNFXYRJCEPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between a 1,3-dicarbonyl compound and an aldehyde under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This involves reacting the pyran derivative with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the hydroxyl group of the pyran ring is replaced by the 4-fluorobenzyl group. This can be achieved using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxyl derivatives of the pyran ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it an important intermediate in organic synthesis.
Synthetic Routes : The synthesis typically involves several key steps:
- Cyclization : Formation of the pyran ring through condensation reactions.
- Amidation : Introduction of the carboxamide group using benzylamine and coupling agents.
- Nucleophilic Substitution : Attachment of the fluorobenzyl group via nucleophilic substitution reactions.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | 1,3-dicarbonyl + aldehyde (acid/base) |
| 2 | Amidation | Benzylamine + EDCI + triethylamine |
| 3 | Substitution | 4-fluorobenzyl bromide + potassium carbonate |
Biology and Medicine
The compound exhibits potential biological activities due to its structural similarity to other bioactive molecules. Research indicates that it may act as a pharmaceutical agent targeting specific enzymes or receptors.
- Antiproliferative Effects : Studies suggest that compounds with similar structures demonstrate significant antiproliferative activity against cancer cell lines.
Industry Applications
In industrial settings, this compound can be utilized in the development of new materials, such as polymers or coatings that leverage the properties imparted by fluorinated groups. The presence of fluorine can enhance material stability and performance.
Antiproliferative Activity
A study evaluated the antiproliferative effects of several fluorinated compounds, revealing that those structurally related to N-benzyl derivatives exhibited promising results against various cancer cell lines. The highest activity correlated with optimal electronic properties and lipophilicity.
Antimicrobial Studies
Research on related pyran derivatives showed significant antimicrobial activity against Gram-positive bacteria, indicating that modifications to the benzyl groups could enhance efficacy against a broader spectrum of pathogens.
Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-benzyl-5-((4-fluorobenzyl)oxy) | Moderate | Potential |
| N-cyclopentyl derivatives | High | Moderate |
| 7-Aryl-Pyridines | High | Low |
Mechanism of Action
The mechanism of action of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide:
Key Comparative Analysis
Fluorinated Benzyloxy Groups: The 4-fluorobenzyloxy group in the target compound and YT-6-2 introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability compared to non-fluorinated analogs .
Synthetic Routes
- The 4-fluorobenzyloxy group in YT-6-2 is introduced via nucleophilic substitution of 1-(bromomethyl)-4-fluorobenzene under basic conditions (K₂CO₃, acetonitrile, 80°C) . This method is likely applicable to the synthesis of the target compound.
- In contrast, sulfonamido-containing pyran derivatives (e.g., pyrazole and oxazole analogs) require hydrazine derivatives or urea for cyclization , highlighting divergent synthetic strategies.
Biological Activity Sulfonamido-functionalized pyran derivatives exhibit notable antibacterial activity, with eight compounds in one study showing high efficacy . The absence of a sulfonamido group in the target compound may shift its mechanism of action compared to sulfonamido-containing analogs.
Safety and Handling
- Both the target compound and CAS: 1021060-60-55 require precautions such as avoiding heat sources (P210) and keeping away from children (P102) . These guidelines suggest shared reactivity or toxicity profiles among pyran carboxamides.
Research Findings and Implications
- Fluorine’s Role : The 4-fluorobenzyl group is a recurring motif in medicinal chemistry, as seen in YT-6-2 and the target compound, likely due to its ability to enhance binding interactions and resist oxidative metabolism .
- N-Substituent Optimization : The choice of N-substituent (benzyl vs. 3-phenylpropyl) offers a tunable parameter for balancing solubility and bioavailability in drug design .
- Antibacterial Potential: While the target compound’s activity remains unconfirmed, structurally related sulfonamido-pyrans demonstrate that the pyran carboxamide scaffold is a viable platform for antibiotic development .
Biological Activity
N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyran ring, a carboxamide group, and fluorinated benzyl groups, which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Pyran Ring : Achieved through a condensation reaction between a 1,3-dicarbonyl compound and an aldehyde under acidic or basic conditions.
- Introduction of the Carboxamide Group : Accomplished via an amidation reaction using benzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | 1,3-dicarbonyl + aldehyde (acid/base) |
| 2 | Amidation | Benzylamine + EDCI + triethylamine |
This compound exhibits biological activity that may be attributed to its structural similarity to other bioactive molecules. The presence of the fluorine atom enhances binding affinity and selectivity due to its electronegativity, potentially allowing for stronger interactions with biological targets such as enzymes or receptors .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar activities.
Case Studies
- Antiproliferative Activity : A study evaluating the antiproliferative effects of various fluorinated compounds found that those with structural similarities to N-benzyl derivatives showed promising results against cancer cell lines. The highest activity was observed in compounds with optimal electronic properties and lipophilicity .
- Antimicrobial Studies : Research into related pyran derivatives indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the benzyl groups could enhance efficacy against a broader spectrum of pathogens.
Table 2: Comparison of Biological Activities of Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-benzyl... | Moderate | Potential |
| N-cyclopentyl... | High | Moderate |
| 7-Aryl-Pyridines | High | Low |
Q & A
Basic: What are the common synthetic routes for N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via multi-step procedures involving:
- Carboxamide coupling : Use of EDC·HCl and HOBt·H₂O for activating carboxylic acid intermediates, followed by reaction with 4-fluorobenzylamine or similar amines .
- Ether formation : Alkylation of hydroxyl groups using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate intermediates, with yields optimized by controlling stoichiometry, temperature (e.g., reflux in ethanol), and catalyst loading .
Advanced: How can spectral discrepancies (e.g., unexpected NMR peaks) be resolved during structural characterization?
Methodological Answer:
- Multi-technique validation : Combine ¹H/¹³C NMR, IR, and HPLC to cross-validate functional groups and purity. For example, unexpected peaks in NMR may arise from rotamers or residual solvents; variable-temperature NMR can distinguish dynamic processes .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out by-products .
- X-ray crystallography : Resolve ambiguities by determining crystal structure using SHELXL (e.g., refinement against high-resolution diffraction data) .
Basic: What analytical techniques are standard for confirming the purity and identity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
Advanced: How can computational modeling guide the design of structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking simulations : Use software like AutoDock or Schrödinger to predict binding modes to target proteins (e.g., enzymes with pyran-binding pockets). Focus on fluorobenzyl and carboxamide interactions .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with biological activity. For example, fluorinated benzyl groups may enhance lipophilicity and target affinity .
- Molecular dynamics : Simulate stability of ligand-receptor complexes to prioritize synthetic targets .
Basic: What crystallization strategies are effective for obtaining high-quality crystals of this compound?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation from DMSO/ethyl acetate .
- Temperature control : Gradual cooling from 50°C to 4°C to promote nucleation .
- Additives : Introduce trace co-solvents (e.g., dichloromethane) to modify crystal packing .
Advanced: How can researchers address low reproducibility in synthetic yields across batches?
Methodological Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via FT-IR or Raman spectroscopy to identify critical intermediates .
- Design of experiments (DoE) : Optimize parameters (e.g., reaction time, catalyst loading) using factorial designs .
- By-product analysis : Use LC-MS to trace impurities (e.g., unreacted starting materials or hydrolysis products) and adjust purification protocols .
Basic: What pharmacological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines to assess cytotoxicity (IC₅₀ determination) .
- Solubility screening : Measure logP via shake-flask method to predict bioavailability .
Advanced: How can researchers design prodrug derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Ester prodrugs : Introduce labile esters (e.g., pivaloyloxymethyl) at the carboxamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Targeted release : Use pH-sensitive linkers (e.g., hydrazones) for site-specific activation in tumor microenvironments .
- Metabolic stability : Assess derivatives in liver microsome assays to identify candidates resistant to CYP450 metabolism .
Basic: What safety precautions are recommended for handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential irritant properties .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated intermediates .
- Waste disposal : Collect halogenated by-products in designated containers for incineration .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes or receptors .
- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding-site interactions (e.g., hydrogen bonds with pyran oxygen) .
- Kinetic assays : Determine inhibition constants (Kᵢ) via progress curve analysis under varying substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
